N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide
Description
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products. Compounds containing benzothiazole structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS2/c22-15-7-3-5-13(11-15)19(26)25-21(27)23-16-8-4-6-14(12-16)20-24-17-9-1-2-10-18(17)28-20/h1-12H,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCWWQZDXUQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethylformamide (DMF) as a solvent under relatively mild conditions, resulting in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial and anticancer activities. For example, derivatives of benzothiazole have shown promising activity against various bacterial strains and cancer cell lines . In the industry, it may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes and receptors involved in bacterial and cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide can be compared with other benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide and 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one. These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
